

assessing the selectivity of CL-329167 for TMEM16A over other ion channels

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Assessing the Selectivity of Ani9 for TMEM16A Over Other Ion Channels

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of selective ion channel modulators are critical for advancing our understanding of cellular physiology and for creating targeted therapeutics. This guide provides a comparative assessment of the selectivity of Ani9, a potent inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel, against other ion channels. The data presented herein is supported by experimental evidence to aid researchers in their evaluation of Ani9 as a pharmacological tool.

Superior Selectivity Profile of Ani9

Ani9 has emerged as a highly potent and selective inhibitor of TMEM16A.[1][2] In comparative studies, it demonstrates a significantly better selectivity profile than other commonly used TMEM16A inhibitors, such as T16Ainh-A01 and Benzbromarone, which have been shown to have off-target effects.

Quantitative Comparison of Inhibitor Potency and Selectivity



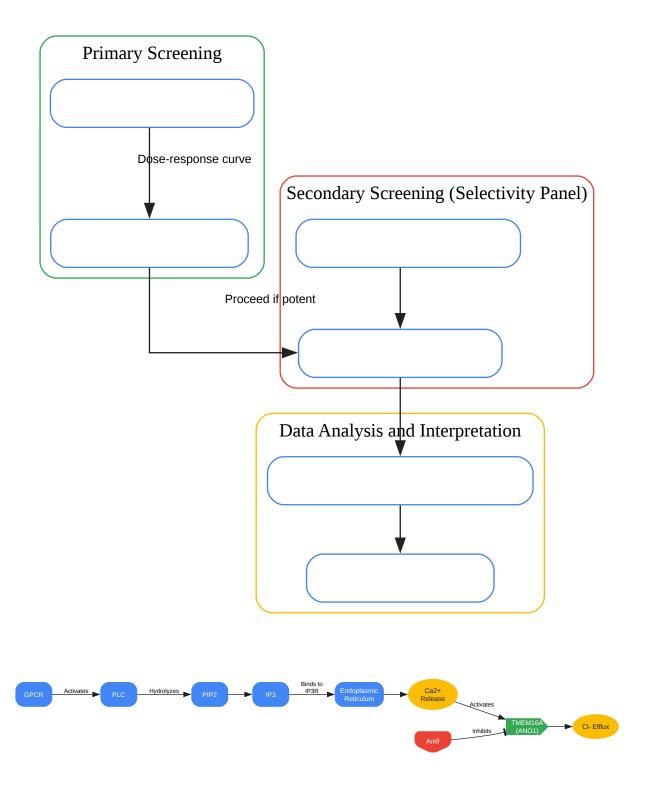
The following table summarizes the inhibitory potency (IC50) of Ani9 on TMEM16A and its effects on other ion channels. For comparison, data for other known TMEM16A inhibitors are also included where available.

Compound	Target Ion Channel	IC50 / Effect	Reference
Ani9	TMEM16A (ANO1)	~77 nM	[1]
ANO2	Negligible effect at 10 μΜ	[3]	
CFTR	No effect at 30 μM	[3]	
ENaC	No effect at 30 μM	[3]	_
VRAC	13.5% inhibition at 1 μΜ	[1]	
T16Ainh-A01	TMEM16A (ANO1)	~1.8 µM	_
Voltage-Dependent Ca2+ Channels	Inhibition observed		_
Benzbromarone	TMEM16A (ANO1)	Inhibition reported	_
BK Channels	Activation		_
KCNQ Channels	Activation		

Experimental Workflow for Assessing Ion Channel Selectivity

The determination of a compound's selectivity is a crucial step in its pharmacological characterization. A typical experimental workflow involves a primary screen on the target channel followed by a broader screen on a panel of other ion channels.





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